molecular formula C34H32N6O3S2 B2926322 N-((4-benzyl-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide CAS No. 361149-19-1

N-((4-benzyl-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide

Cat. No.: B2926322
CAS No.: 361149-19-1
M. Wt: 636.79
InChI Key: DTFCWIHZYBXMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-benzyl-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a sophisticated synthetic compound designed for interdisciplinary medicinal chemistry and pharmacological research. Its complex structure, integrating pyrazoline, 1,2,4-triazole, and phenylacetamide pharmacophores, is characteristic of molecules investigated for targeted protein inhibition. Research into such hybrid structures often focuses on their potential as multi-targeting agents, particularly in oncology . The specific molecular architecture suggests this compound may interact with key enzymatic pathways; for instance, the pyrazoline scaffold is frequently associated with cyclooxygenase-2 (COX-2) inhibition and anticancer activity , while the 1,2,4-triazole moiety is known to contribute to significant antimicrobial and antifungal properties . The primary research value of this reagent lies in its utility as a chemical probe for studying structure-activity relationships (SAR) in the development of novel therapeutic candidates. It serves as a key intermediate or a final compound for screening against a panel of biological targets, including inflammation-related enzymes and proliferative disease models, to elucidate new mechanisms of action and identify lead structures for further optimization.

Properties

IUPAC Name

N-[[4-benzyl-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N6O3S2/c1-43-27-16-14-26(15-17-27)29-20-28(30-13-8-18-44-30)38-40(29)33(42)23-45-34-37-36-31(39(34)22-25-11-6-3-7-12-25)21-35-32(41)19-24-9-4-2-5-10-24/h2-18,29H,19-23H2,1H3,(H,35,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFCWIHZYBXMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)CC5=CC=CC=C5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-benzyl-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a complex compound featuring multiple pharmacologically relevant moieties. The biological activities of this compound are primarily attributed to the presence of the triazole and pyrazole rings, which are known for their diverse medicinal properties.

Chemical Structure and Properties

The compound's structure includes:

  • A triazole ring , which has been associated with various biological activities including antifungal and anticancer properties.
  • A pyrazole moiety , which has shown potential in anti-inflammatory and analgesic activities.

This combination suggests that the compound may exhibit synergistic effects due to its multifaceted structure.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles possess significant anticancer properties. For instance, compounds similar to N-((4-benzyl-5-(...)) have demonstrated inhibitory effects against various cancer cell lines. A study reported that certain triazole derivatives exhibited IC50 values in the low micromolar range against colon carcinoma (HCT116) and breast cancer (T47D) cell lines .

CompoundCell LineIC50 (μM)
47fHCT1166.2
47eT47D43.4
47fT47D27.3

Antimicrobial Activity

The presence of sulfur in the compound enhances its antimicrobial efficacy. Triazole derivatives have been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives showed potent activity comparable to standard antibiotics like chloramphenicol .

Anti-inflammatory Effects

Compounds containing pyrazole and triazole rings have been explored for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response .

The biological activity of N-((4-benzyl-5-(...)) can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole ring can chelate metal ions in enzymes, inhibiting their function.
  • Cell Cycle Arrest : Certain derivatives induce apoptosis in cancer cells by disrupting cell cycle progression.
  • Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress within cells .

Case Studies

A notable study highlighted the synthesis and biological evaluation of various triazole derivatives, including those structurally related to N-((4-benzyl-5-(...)). The results indicated that modifications in the substituents on the triazole ring significantly influenced their anticancer potency and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Triazole and Thiophene Moieties

Compounds bearing 1,2,4-triazole and thiophene groups are well-documented for their pharmacological versatility. For example:

  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide (): This analogue shares a thioether linkage and heterocyclic core but replaces the pyrazoline moiety with a thiadiazole-oxadiazole system. Its antibacterial activity is attributed to the 4-chlorophenyl group, which enhances electron-withdrawing effects and membrane interaction .
  • S-Alkylated 1,2,4-triazoles (): Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones exhibit tautomerism between thiol and thione forms, which influences their reactivity and binding to biological targets. The thione tautomer is stabilized by resonance, as confirmed by IR and NMR data .

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound 1,2,4-Triazole 4-Methoxyphenyl, thiophene, pyrazoline Hypothesized anticancer/antimicrobial
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide Thiadiazole-oxadiazole 4-Chlorophenyl, benzylthio Antibacterial
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones 1,2,4-Triazole Phenylsulfonyl, difluorophenyl Antifungal
Pharmacological Comparison
  • Anticancer Activity : The target compound’s pyrazoline-thiophene motif is structurally analogous to 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (), which demonstrated potent activity against HepG-2 cells (IC50 = 1.61–1.98 µg/mL). The thiophene and triazole groups likely contribute to DNA intercalation or kinase inhibition .
  • Antimicrobial Activity: Nitro-substituted analogues (e.g., 4b, 4f, 4g in ) show enhanced antimycobacterial activity compared to non-nitro derivatives. The target compound lacks a nitro group but may compensate with its methoxy and thiophene substituents, which improve solubility and target affinity .

Q & A

Q. What are the optimal synthetic conditions for constructing the triazole-thioether core in this compound?

  • Methodological Answer : The triazole-thioether moiety can be synthesized via reflux conditions using ethyl alcohol as the solvent. A three-neck flask equipped with a thermometer and reflux condenser is employed. For example, 70 mmol of 2-thiophenecarboxylic acid hydrazide is refluxed in ethyl alcohol, followed by the addition of phenylisothiocyanate to form thiosemicarbazide intermediates. Purification involves filtration and recrystallization from ethanol-DMF mixtures .

Q. How is spectroscopic characterization utilized to confirm the structural integrity of this compound?

  • Methodological Answer : Infrared (IR) spectroscopy identifies functional groups like C=O and C=S stretches. Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) confirms substituent positions and stereochemistry. Mass spectrometry (MS) validates the molecular weight. For instance, ¹H NMR signals for thiophene protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8 ppm) are critical markers .

Q. What safety protocols are recommended for handling reactive intermediates during synthesis?

  • Methodological Answer : Use flame-resistant equipment, maintain ventilation, and avoid ignition sources (P210 hazard code). Reactive intermediates like isothiocyanates require inert atmospheres (N₂/Ar). Waste containing sulfur-based byproducts must be segregated and treated by certified agencies to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods predict tautomeric equilibria in the thione-containing moieties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level model thiole-thione tautomerism. Solvent effects (e.g., polarizable continuum models) refine predictions. Experimental validation via UV-Vis spectroscopy in solvents like DMSO and chloroform can resolve equilibrium constants .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Variability may arise from assay conditions (e.g., cell lines, solvent concentrations). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and statistical meta-analysis. For example, discrepancies in IC₅₀ values for antifungal activity can be addressed by standardizing inoculum sizes and incubation times .

Q. How are molecular docking and dynamics simulations applied to study structure-activity relationships (SAR)?

  • Methodological Answer : Dock the compound into target proteins (e.g., COX-2 or fungal CYP51) using AutoDock Vina. Molecular dynamics (MD) simulations (50–100 ns) in GROMACS assess binding stability. Key interactions (e.g., hydrogen bonds with catalytic residues) are quantified via RMSD and MM-PBSA calculations .

Q. What experimental designs optimize solubility for in vitro biological assays?

  • Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or surfactants (Tween-80). Pre-formulation studies with differential scanning calorimetry (DSC) identify compatible excipients. For hydrophobic analogs, nanoemulsion formulations (e.g., PEGylated liposomes) enhance bioavailability .

Methodological Considerations for Data Reproducibility

Q. How do solvent polarity and reaction time influence cyclization efficiency in triazole synthesis?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) accelerate cyclization via stabilization of transition states. Kinetic studies using HPLC monitor intermediate consumption. For example, in ethyl alcohol, cyclization completes within 3–4 hours at 80°C, while DMF reduces this to 1.5 hours .

Q. What analytical techniques validate regioselectivity in multi-step heterocyclic syntheses?

  • Methodological Answer : X-ray crystallography definitively assigns regiochemistry. Alternative methods include NOESY NMR to probe spatial proximity of substituents. High-resolution mass spectrometry (HRMS) confirms molecular formulae of intermediates .

Advanced Computational and Experimental Integration

Q. How can quantum chemical calculations guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
    Reaction path searches using the Artificial Force Induced Reaction (AFIR) method identify feasible synthetic routes. Fukui indices predict sites for electrophilic/nucleophilic modifications. For instance, substituting the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) may enhance antifungal potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.